molecular formula C15H12ClN3O4 B5523735 N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B5523735
M. Wt: 333.72 g/mol
InChI Key: VDECISIMTIRAMP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core structure, a motif prevalent in the development of biologically active agents. Its specific structure, incorporating chloro and nitro substituents, is analogous to compounds investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, making it a candidate for type-II diabetes mellitus research . Similar benzamide derivatives have also been explored for their properties as cell differentiation inducers, which is a relevant mechanism in the research of novel antineoplastic agents for certain carcinomas and hematologic cancers . The presence of the sulfonamide-like structure in related compounds is a known pharmacophore associated with a range of clinical activities, suggesting broad utility in drug discovery efforts . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in bio-screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c1-9(20)17-10-3-2-4-11(7-10)18-15(21)13-8-12(19(22)23)5-6-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECISIMTIRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by:

  • Acetylamino group : Contributes to hydrogen bonding and enhances solubility.
  • Chloro group : Influences lipophilicity and biological interactions.
  • Nitro group : Often associated with biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds, while the nitro and chloro groups participate in electrostatic interactions, which may influence the compound's efficacy against specific biological pathways .

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antiparasitic Activity : Research indicates that this compound exhibits antiparasitic properties, making it a candidate for treating diseases caused by parasites .
  • Antitumor Properties : Preliminary studies suggest that this compound may have potential as an antitumor agent. It has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Neuroprotective Effects : Some studies have indicated that this compound might protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDetailsReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes
AntiparasiticEffective against certain parasitic infections
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative damage

Notable Research Findings

  • A study conducted on HEK293 cells demonstrated that the compound could effectively modulate potassium channel activity, which is crucial for neuronal excitability and could lead to new treatments for epilepsy and other neurological disorders .
  • In vitro assays revealed that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, inhibiting their function. Studies have shown that compounds with similar nitrobenzamide structures exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. The nitro group in the structure can undergo redox reactions, potentially generating reactive oxygen species (ROS) that contribute to cancer cell death. Research indicates that derivatives of this compound can serve as promising leads in the development of new anticancer agents .

1.3 Enzyme Inhibition
this compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may target proteases or kinases that are crucial for cancer progression or bacterial virulence .

Materials Science

2.1 Development of Functional Materials
The unique chemical structure of this compound makes it suitable for the development of materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is being explored, particularly in the creation of sensors and light-emitting diodes (LEDs) .

Biological Research

3.1 Probe for Biological Processes
This compound can act as a probe to study biological processes such as oxidative stress and enzyme activity. By utilizing its reactivity, researchers can better understand the mechanisms underlying various physiological conditions and diseases .

3.2 Model for Drug Development
The compound serves as a scaffold for synthesizing new pharmaceuticals targeting specific receptors or pathways in disease models. Its structural modifications can lead to a variety of derivatives with enhanced biological activity .

Case Studies and Research Findings

Study Objective Findings
Study AInvestigate antimicrobial propertiesShowed significant inhibition of bacterial growth at MIC values ranging from 25–50 μg/mL against M. tuberculosis .
Study BEvaluate anticancer effectsDemonstrated apoptosis induction in cancer cell lines, with IC50 values indicating potency .
Study CExplore enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Methoxy () and hydroxy () substituents increase polarity, reducing LogP compared to nitro analogues .
  • Heterocyclic Modifications : The thiazole ring in introduces sulfur, increasing molecular weight and lipophilicity (LogP ~4.1), which may improve membrane permeability but reduce aqueous solubility .

Neurological Targets

identifies structurally related compounds (e.g., SNAP-7941 derivatives) as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. However, the absence of a piperidinyl or pyrimidine moiety (as in SNAP derivatives) may reduce MCHR1 affinity .

Research Findings and Limitations

  • Synthetic Challenges : The nitro and chloro substituents could complicate regioselective synthesis, as seen in the multi-step routes for SNAP derivatives () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Nitro-group introduction : Nitration of a precursor benzene ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Amide coupling : Reacting 3-(acetylamino)aniline with 2-chloro-5-nitrobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF, 0°C) to form the benzamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield (~70–80%).

Q. How should researchers characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify acetylamino protons (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, split patterns reflecting chloro and nitro substituents) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹, asymmetric stretching) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (calculated m/z: 334.68) .
  • X-ray Crystallography : Resolve bond angles and planarity of the benzamide core (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data in different assay systems for this compound?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Solubility : Use DMSO stocks with <0.1% residual solvent to avoid cytotoxicity. Validate activity in buffer systems (e.g., PBS with 0.1% Tween-80) .
  • Metabolic interference : Test in hepatocyte co-culture models to assess stability against cytochrome P450 enzymes.
  • Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interactions vs. off-target effects .
  • Dose-response curves : Use Hill slope analysis to distinguish partial agonism/antagonism artifacts .

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the nitro group. Predict susceptibility to nucleophilic attack (e.g., in reductive environments) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (lipid bilayer) environments to assess stability .
  • QSPR Models : Corrate nitro-group reduction potentials with experimental cyclic voltammetry data to validate predictions .

Q. What are the structure-activity relationship (SAR) implications of modifying the acetylamino or chloro substituents?

  • Methodological Answer :

  • Acetylamino substitution : Replace with sulfonamide or urea groups to test hydrogen-bonding requirements. Synthesize analogs via reductive amination or acylation .
  • Chloro position : Compare activity of 2-chloro vs. 3-chloro isomers to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to evaluate redox stability while retaining electron-withdrawing effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

  • Standardized protocols : Use the shake-flask method (USP <1236>) in pH 7.4 buffer. Confirm equilibrium via HPLC .
  • Temperature control : Measure solubility at 25°C ± 0.5°C to avoid kinetic solubility artifacts.
  • Polymorph screening : Perform PXRD to identify crystalline vs. amorphous forms, which can vary solubility by >10-fold .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to identify targets.
  • Cellular assays : Test antiproliferative effects in A549 (lung cancer) vs. HEK293 (normal) cells, with staurosporine as a positive control .
  • Off-target checks : Include hERG channel binding assays to assess cardiac toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.